molecular formula C13H16BrClOZn B14890264 3-Chloro-4-cycloheptyloxyphenylZinc bromide

3-Chloro-4-cycloheptyloxyphenylZinc bromide

Cat. No.: B14890264
M. Wt: 369.0 g/mol
InChI Key: AMORLFXFUFZJTJ-UHFFFAOYSA-M
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Description

3-Chloro-4-cycloheptyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the construction of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-chloro-4-cycloheptyloxyphenylzinc bromide typically involves the reaction of 3-chloro-4-cycloheptyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

3-chloro-4-cycloheptyloxyphenyl bromide+Zn3-chloro-4-cycloheptyloxyphenylzinc bromide\text{3-chloro-4-cycloheptyloxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-chloro-4-cycloheptyloxyphenyl bromide+Zn→3-chloro-4-cycloheptyloxyphenylzinc bromide

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-chloro-4-cycloheptyloxyphenylzinc bromide can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.

    Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Electrophiles: Alkyl halides, aryl halides, and acyl chlorides.

    Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

    Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.

Major Products: The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: Employed in the preparation of functionalized materials with specific properties.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of potential drug candidates by forming key intermediates.

    Bioconjugation: Applied in the modification of biomolecules for research and therapeutic purposes.

Industry:

    Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.

    Polymers: Involved in the production of specialized polymers with unique properties.

Mechanism of Action

The mechanism by which 3-chloro-4-cycloheptyloxyphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various nucleophilic substitution and coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophiles used.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenoxyphenylzinc bromide
  • 3-Chloro-2-fluorobenzylzinc bromide

Comparison:

  • Reactivity: 3-chloro-4-cycloheptyloxyphenylzinc bromide may exhibit different reactivity compared to its analogs due to the presence of the cycloheptyloxy group, which can influence steric and electronic properties.
  • Applications: While similar compounds are also used in organic synthesis, the specific applications may vary based on the functional groups present and their influence on the reaction outcomes.

This detailed article provides a comprehensive overview of this compound, 050 M in tetrahydrofuran, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H16BrClOZn

Molecular Weight

369.0 g/mol

IUPAC Name

bromozinc(1+);(2-chlorobenzene-4-id-1-yl)oxycycloheptane

InChI

InChI=1S/C13H16ClO.BrH.Zn/c14-12-9-5-6-10-13(12)15-11-7-3-1-2-4-8-11;;/h6,9-11H,1-4,7-8H2;1H;/q-1;;+2/p-1

InChI Key

AMORLFXFUFZJTJ-UHFFFAOYSA-M

Canonical SMILES

C1CCCC(CC1)OC2=C(C=[C-]C=C2)Cl.[Zn+]Br

Origin of Product

United States

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